2-(dimethylamino)-1-(4-isopropylphenyl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(dimethylamino)-1-(4-isopropylphenyl)ethanone" often involves condensation reactions and the use of specific reagents like N,N-dimethylformamide dimethyl acetal for the preparation of enamino ketones, leading to the formation of heterocyclic compounds in good yields (Moskvina et al., 2015). Furthermore, the synthesis and identification of analogs, such as "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)," have been reported, employing techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography for structural confirmation (Power et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have been conducted using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). These studies reveal detailed geometrical parameters and vibrational frequencies, offering insights into the molecular structure and conformations of such compounds (Chidan Kumar et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of related compounds are explored through their participation in various chemical reactions, including cyclization reactions leading to the formation of novel heterocyclic compounds. Such reactions underscore the versatility and reactivity of the amino and ketone functional groups present in these molecules (Meng et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, have been studied for similar compounds. These studies help in understanding the interactions that govern the solid-state properties of these materials, which are crucial for their application in various fields (Zheng et al., 2014).
Chemical Properties Analysis
The chemical properties of compounds similar to "2-(dimethylamino)-1-(4-isopropylphenyl)ethanone" are characterized by their reactivity towards different reagents, demonstrating a wide range of chemical behaviors. This includes their ability to undergo protonation-induced conformational changes and participate in electrochemical reduction, highlighting the chemical versatility of these compounds (Ohno et al., 2003); (Fotouhi et al., 2007).
properties
IUPAC Name |
2-(dimethylamino)-1-(4-propan-2-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-5-7-12(8-6-11)13(15)9-14(3)4/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVSFKBRFRXKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5401545 |
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